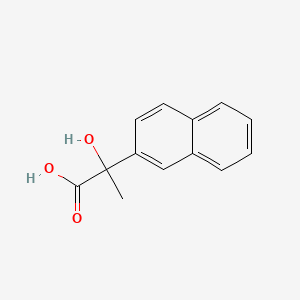
alpha-Hydroxy-alpha-methyl-2-naphthaleneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-1-naphthyl)propanoic acid is an organic compound with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . This compound is characterized by a naphthalene ring substituted with a hydroxy group and a propanoic acid moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-hydroxy-1-naphthyl)propanoic acid typically involves the reaction of 2-naphthol with a suitable propanoic acid derivative under controlled conditions. One common method is the Friedel-Crafts acylation of 2-naphthol with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Hydroxy-1-naphthyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthyl alcohols or aldehydes.
Substitution: Formation of naphthyl ethers or esters.
Scientific Research Applications
3-(2-Hydroxy-1-naphthyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(2-hydroxy-1-naphthyl)propanoic acid is largely dependent on its chemical structure. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the naphthalene ring can engage in π-π interactions. These interactions can influence the compound’s binding to molecular targets, such as enzymes or receptors, and modulate their activity .
Comparison with Similar Compounds
2-Hydroxy-1-naphthoic acid: Similar structure but lacks the propanoic acid moiety.
3-Hydroxy-2-naphthoic acid: Similar structure but with different substitution pattern on the naphthalene ring.
1-Naphthol: Lacks the propanoic acid group and has a simpler structure.
Uniqueness: 3-(2-Hydroxy-1-naphthyl)propanoic acid is unique due to the presence of both a hydroxy group and a propanoic acid moiety on the naphthalene ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
76561-82-5 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-hydroxy-2-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C13H12O3/c1-13(16,12(14)15)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,16H,1H3,(H,14,15) |
InChI Key |
KUJHPYMDWIIJDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-methoxyethanamine;hydrochloride](/img/structure/B12349168.png)
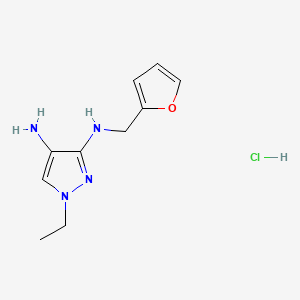
![N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12349173.png)
![2,2,2-trifluoro-N-[3-[7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]acetamide](/img/structure/B12349177.png)
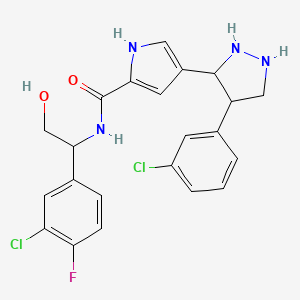
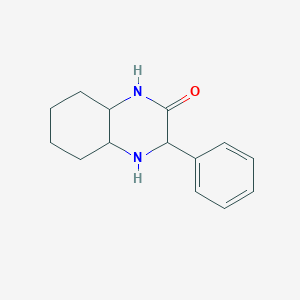
![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one](/img/structure/B12349212.png)
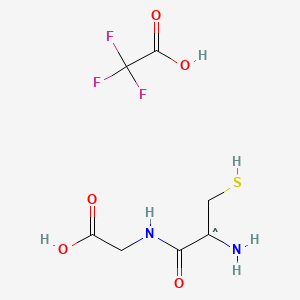
![N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B12349225.png)
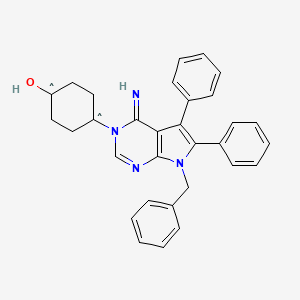
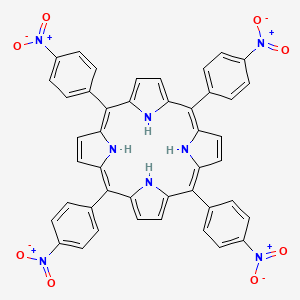
![N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B12349236.png)
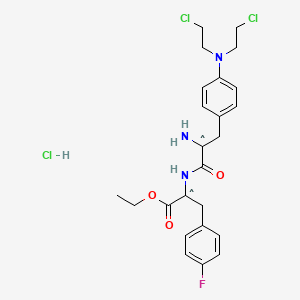
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12349256.png)
